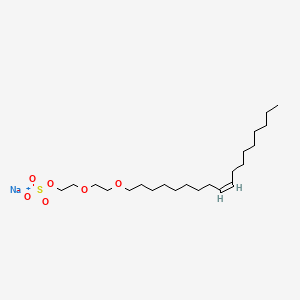
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate is a synthetic organic compound commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in formulations requiring emulsification, detergency, and foaming.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate typically involves the reaction of octadec-9-enol with ethylene oxide to form (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Mechanism of Action
The mechanism by which Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a shorter alkyl chain.
Sodium lauryl ether sulfate: Contains ethoxy groups like Sodium (Z)-2-(2-(octadec-9-enyloxy)ethoxy)ethyl sulphate but with a different alkyl chain length and structure.
Properties
CAS No. |
85153-72-6 |
|---|---|
Molecular Formula |
C22H43NaO6S |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
sodium;2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H44O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-20-27-21-22-28-29(23,24)25;/h9-10H,2-8,11-22H2,1H3,(H,23,24,25);/q;+1/p-1/b10-9-; |
InChI Key |
BMOOYYHLFXDSNF-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)

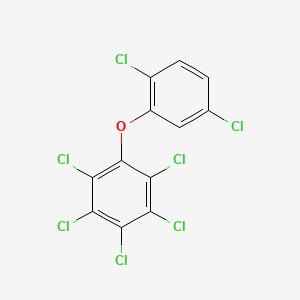
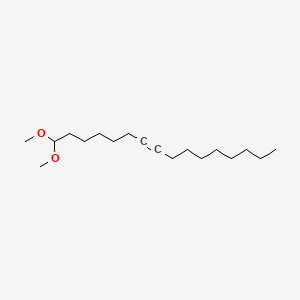
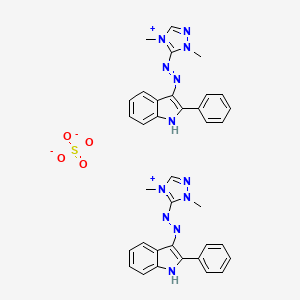

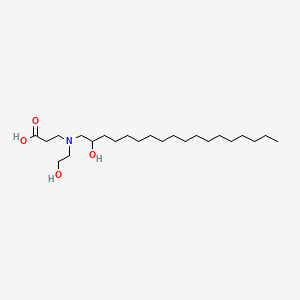
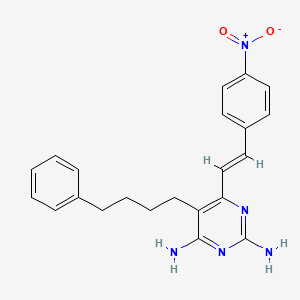
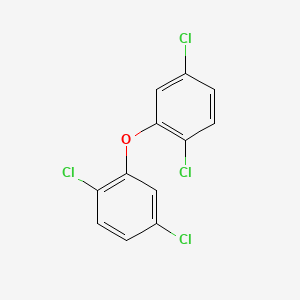
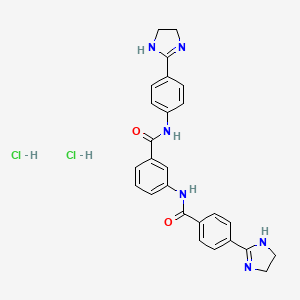
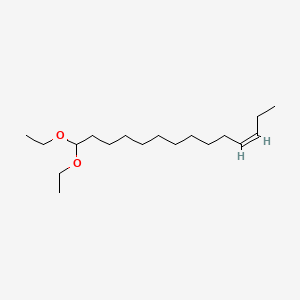
![Methyl 4-(carbamoyl)-4-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12689206.png)

